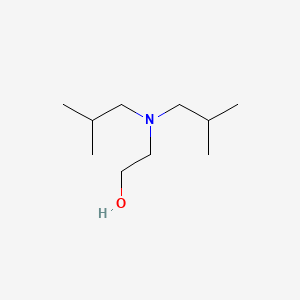

2-(Diisobutylamino)ethanol

Descripción

Propiedades

IUPAC Name |

2-[bis(2-methylpropyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-9(2)7-11(5-6-12)8-10(3)4/h9-10,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCCSVVTAYOWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCO)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871086 | |

| Record name | 2-(Diisobutylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4535-66-4 | |

| Record name | 2-(Diisobutylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Diisobutylamino)ethanol can be synthesized through the reaction of diisobutylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

[ \text{Diisobutylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where diisobutylamine and ethylene oxide are combined under specific temperature and pressure conditions. The reaction is monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-(Diisobutylamino)ethanol can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Various reduced derivatives.

Substitution: Compounds with substituted functional groups.

Aplicaciones Científicas De Investigación

2-(Diisobutylamino)ethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(Diisobutylamino)ethanol involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile in chemical reactions, facilitating the formation of new bonds. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and solubility.

Comparación Con Compuestos Similares

2-(Dibutylamino)ethanol

- Structure: Linear butyl groups (C10H23NO; CAS 102-81-8).

- Physical Properties : Boiling point 229–230°C, density 0.86 g/mL, refractive index 1.444 .

- Applications : Laboratory reagent, solvent, and intermediate in organic synthesis.

- Toxicity : Acute oral LD50 (rat) = 1,070 mg/kg; severe skin/eye irritation and aquatic toxicity .

- Key Differences : Linear alkyl chains increase molecular packing, leading to higher boiling points compared to branched analogs.

2-(Diethylamino)ethanol

- Structure: Ethyl groups (C6H15NO; CAS 100-37-8).

- Physical Properties : Colorless liquid with a weak ammonia odor; lower molecular weight (117.19 g/mol) .

- Applications : Industrial solvent, corrosion inhibitor, and precursor for surfactants.

- Toxicity : Permissible exposure limit (PEL) established; less acutely toxic than dibutyl/diisobutyl derivatives .

- Key Differences : Shorter alkyl chains reduce steric hindrance, enhancing reactivity in nucleophilic substitutions.

2-(Diisopropylamino)ethanol

- Structure: Branched isopropyl groups (C8H19NO; CAS 96-80-0).

- Applications : Pharmaceutical intermediate and catalyst in polymer production.

- Key Differences: Increased branching improves solubility in nonpolar solvents but may reduce metabolic stability.

2-{3-(Dimethylamino)propylamino}ethanol

- Structure: Hybrid dimethylamino and isobutyl groups (C12H27N2O; CAS 78718-56-6).

- Applications : Specialized use in drug design; unique structure enables dual hydrogen bonding for targeted protein interactions .

Structural and Functional Analysis

Impact of Alkyl Chain Length and Branching

- Boiling Points : Linear chains (e.g., dibutyl) exhibit higher boiling points (229–230°C) than branched analogs (e.g., diisobutyl, estimated ~200–220°C) due to stronger van der Waals forces .

- Reactivity : Branched chains (diisobutyl, diisopropyl) introduce steric hindrance, slowing reactions but improving selectivity in synthesis .

- Toxicity : Longer alkyl chains (dibutyl) correlate with higher acute toxicity (oral LD50 1,070 mg/kg) compared to diethyl (LD50 ~2,000 mg/kg) .

Data Tables

Table 1: Physical and Chemical Properties

Actividad Biológica

2-(Diisobutylamino)ethanol (DBAE) is an organic compound with significant biological activity, primarily recognized for its role as a solvent and as an intermediate in the synthesis of various pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- CAS Number : 4535-66-4

- Molecular Weight : 199.36 g/mol

DBAE features a diisobutylamino group attached to an ethanol backbone, which contributes to its solubility and reactivity in biological systems.

The biological activity of DBAE can be attributed to its interaction with various cellular components:

- Neurotransmitter Modulation : DBAE has been shown to influence neurotransmitter systems, particularly by modulating the activity of gamma-aminobutyric acid (GABA) receptors. This modulation can lead to sedative and anxiolytic effects, similar to other compounds in the benzodiazepine class.

- Cell Membrane Interaction : The hydrophobic nature of DBAE allows it to integrate into cell membranes, potentially altering membrane fluidity and influencing signal transduction pathways .

Pharmacological Effects

- Anxiolytic Properties : Research indicates that DBAE exhibits anxiolytic effects, making it a candidate for further investigation in anxiety-related disorders.

- Sedative Effects : Similar to other GABAergic compounds, DBAE may produce sedative effects, which could be beneficial in clinical settings for managing sleep disorders.

Toxicological Profile

DBAE's toxicity profile is essential for understanding its safety in potential therapeutic applications. Studies have indicated that while DBAE is relatively safe at low concentrations, higher doses may lead to neurotoxicity and adverse effects on cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of DBAE:

- Study on Neurotransmitter Interaction : A study published in Journal of Pharmacology demonstrated that DBAE enhances GABA receptor activity in vitro, leading to increased inhibitory neurotransmission .

- Toxicity Assessment : Research conducted on animal models indicated that DBAE has a dose-dependent toxicity profile, with significant effects observed at concentrations above 100 mg/kg.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(diisobutylamino)ethanol derivatives, and how can reaction conditions be optimized?

The synthesis of derivatives like 2-(diisobutylamino)ethyl iodide involves reacting this compound with iodine, triphenyl phosphine, and imidazole in a mixed ether/acetonitrile solvent system at 0°C. Key optimization parameters include maintaining low temperatures to control exothermic reactions, stoichiometric ratios of reagents (e.g., 1:1.5 molar ratio of alcohol to iodine), and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Ventilation : Use fume hoods or local exhaust systems to avoid vapor inhalation .

- PPE : Wear nitrile gloves (JIS T 8116), chemical-resistant goggles, and lab coats. Respiratory protection is advised for aerosol-generating processes .

- Spill Management : Absorb spills with dry sand or vermiculite; avoid water to prevent environmental contamination .

- Storage : Keep in sealed containers away from oxidizers and ignition sources .

Q. How can researchers characterize the purity and stability of this compound?

- Analytical Methods : Use GC-MS or HPLC with UV detection to assess purity. Monitor degradation by tracking peak area consistency over time.

- Stability Testing : Store samples under varying conditions (e.g., 4°C, room temperature, light exposure) and compare chromatographic profiles. Evidence suggests similar ethanolamine derivatives degrade via oxidation; thus, antioxidants like BHT may extend shelf life .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound derivatives with biological targets?

Molecular docking (e.g., GLIDE protocol) and pharmacophore modeling can simulate binding to proteins like Hsp90. Key steps include:

- Receptor Preparation : Use X-ray structures (e.g., PDB 2BRE) to define binding pockets.

- Pharmacophore Mapping : Identify hydrophobic clusters (e.g., M84, L93 in Hsp90) and hydrogen-bonding sites (T171, D79) .

- Validation : Compare docking scores with experimental IC50 values to refine models.

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?

- Re-synthesis Validation : Re-test compounds to rule out batch-specific impurities (e.g., DMSO degradation products) .

- Assay Cross-Validation : Compare results from functional assays (e.g., FP assays) with cell-based assays (e.g., western blotting) to confirm target engagement .

- Artifact Mitigation : Include controls for solvent effects and off-target interactions, as highlighted in ethanol-dependence studies .

Q. How can researchers assess the environmental impact of this compound?

- Ecotoxicology Testing : Follow OECD guidelines for acute aquatic toxicity using Daphnia magna or algae.

- Degradation Studies : Use LC-MS/MS to track hydrolysis/byproducts under simulated environmental conditions (pH 7–9, UV exposure) .

- Bioaccumulation Potential : Calculate logP values (estimated ~2.8 for similar ethanolamines) to predict persistence .

Data Contradiction & Methodological Considerations

Q. What experimental design principles minimize artifacts in studies involving this compound?

- Blind Testing : Mask compound identities during assays to reduce bias.

- Replication : Perform triplicate measurements across independent experiments.

- Negative Controls : Include solvent-only and scaffold-matched inactive analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.